N-Acetylpyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of N-Acetylpyrrolidine and its derivatives involves various chemical reactions, highlighting the compound's versatility. For instance, molecular iodine-mediated α-C-H oxidation of pyrrolidines to N,O-acetals demonstrates an efficient approach to functionalizing pyrrolidine, offering pathways to complex molecules like (±)-Preussin through late-stage difunctionalizations (Hao-Jie Rong et al., 2017). Additionally, the palladium-catalyzed reaction of acetylpyridines with methyleneaziridines offers a route to pyridinylpyrrole derivatives, showcasing the synthetic versatility and potential for creating biologically significant compounds (Amal Siriwardana et al., 2004).
Molecular Structure Analysis
The molecular structure of N-Acetylpyrrolidine derivatives is crucial for understanding their chemical behavior and potential applications. Studies have explored the structural aspects through various spectroscopic techniques, revealing insights into the compound's electronic and geometric configurations. For instance, the study on valence anions of N-acetylproline in the gas phase provides computational and spectroscopic insights into the electron-induced decomposition mechanisms relevant to peptides and proteins containing proline residues (L. Chomicz et al., 2011).
Chemical Reactions and Properties
N-Acetylpyrrolidine and its derivatives participate in a myriad of chemical reactions, underscoring their chemical properties and reactivity. For example, the synthesis and ion-binding studies of N-tosylpyrrolidine calix[4]pyrrole highlight the compound's ability to enhance binding with halide anions, demonstrating its potential in chemical sensing applications (S. K. Kim et al., 2011).
Scientific Research Applications
Application
The pyrrolidine ring, which is a part of N-Acetylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Method
The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
Results
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
2. Inhibition of α-glucosidase and α-amylase
Application
N-substituted-acetylpyrrolidine linked with -benzyl- (N-(benzyl)-2-acetylpyrrolidine (4a)) and -tosyl- (N-(tosyl)-2-acetylpyrrolidine (4b)) were synthesized and evaluated for their pharmaceutical properties against α-glucosidase and α-amylase .
Method
The structures of 4a and 4b were determined through spectral studies .
Results
Both compounds 4a and 4b had high inhibitory potential on α-glucosidase with the IC50 values of 0.52 ± 0.02 and 1.64 ± 0.08 mM, respectively . The kinetic investigation of 4a and 4b against α-glucosidase and α-amylase were functioned in mixed type inhibition . Moreover, both compounds are more likely to bind with the free enzyme than the enzyme-substrate complex based on the Ki < Ki´ on the α-glucosidase and α-amylase enzymes . Regarding the free radical scavenging, 4a had a higher capacity than 4b with IC50 values of 1.01 ± 0.010 mM for 4a and 1.82 ± 0.048 mM for 4b .
3. Microwave-Assisted Organic Synthesis
Application
The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .
Method
The review reports on the use of MAOS in the synthesis of pyrrolidines, including the reaction conditions .
Results
The use of MAOS has increased the efficiency of the synthesis of pyrrolidines, contributing to the field of green chemistry .
4. Radical Vinylation
Application
N-Acetylpyrrolidine has been used in the radical vinylation of dioxolanes and N-acylpyrrolidines using vinyl bromides .
Method
The structures of the vinylation products were determined through spectral studies .
Results
The α-vinylation of N-acylpyrrolidines proceeded well to give 2-vinyl-N-acylpyrrolidines . The addition/fragmentation reaction of carbon-centered radicals with hetero-substituted alkenes provides a potentially useful method for vinylation .
5. Synthesis of Biologically Active Compounds
Application
The pyrrolidine ring, which is a part of N-Acetylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Method
The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
Results
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
6. Radical Vinylation
Application
N-Acetylpyrrolidine has been used in the radical vinylation of dioxolanes and N-acylpyrrolidines using vinyl bromides .
Method
The structures of the vinylation products were determined through spectral studies .
Results
The α-vinylation of N-acylpyrrolidines also proceeded well to give 2-vinyl-N-acylpyrrolidines . The addition/fragmentation reaction of carbon-centered radicals with hetero-substituted alkenes provides a potentially useful method for vinylation .
Safety And Hazards
properties
IUPAC Name |
1-pyrrolidin-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(8)7-4-2-3-5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWWQYYLZVZXKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193315 | |
Record name | Pyrrolidine, 1-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetylpyrrolidine | |
CAS RN |
4030-18-6 | |
Record name | N-Acetylpyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4030-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 1-acetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004030186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolidine, 1-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRROLIDINE, 1-ACETYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBF6ZG2B0A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.